t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate
CAS No.: 1628833-70-4
Cat. No.: VC11684304
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1628833-70-4 |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.30 g/mol |
IUPAC Name | tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 |
Standard InChI Key | OGIPSHDJYIEDKG-IUCAKERBSA-N |
Isomeric SMILES | C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N |
SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N |
Canonical SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Characteristics
t-Butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate (CAS No. 1628833-70-4) is a bicyclic amine with a molecular formula of and a molecular weight of 214.30 g/mol . Its IUPAC name, tert-butyl (2S,4S)-4-amino-2-methylpiperidine-1-carboxylate, reflects the stereochemistry at the 2nd and 4th positions of the piperidine ring. The compound’s structure is defined by:
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A piperidine backbone with methyl and amino substituents at the 2nd and 4th positions, respectively.
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A tert-butyloxycarbonyl (Boc) protective group attached to the nitrogen atom.
Key Structural Data
Property | Value |
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SMILES | C[C@H]1C[C@H](N)CCN1C(=O)OC(C)(C)C |
InChIKey | OGIPSHDJYIEDKG-IUCAKERBSA-N |
Boiling Point | Not reported |
Storage Conditions | Dark, inert atmosphere, room temperature |
The stereochemistry ((2S,4S)) is critical for its interactions in chiral environments, such as enzyme binding sites in drug targets.
Synthesis and Manufacturing
The synthesis of this compound typically involves catalytic hydrogenation of a precursor ketone. A analogous method for a related compound, tert-butyl 4-amino-2-methylpiperidine-1-carboxylate (CAS 952182-04-6), involves reducing tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate using palladium on carbon (Pd/C) under hydrogen pressure .
Procedure Overview
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Starting Material: tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate.
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Reaction Conditions:
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Workup: Filtration through celite, followed by solvent evaporation to yield the amine as a semi-solid .
While the above method describes the synthesis of a diastereomer, adjustments in chiral catalysts or starting materials would enable access to the (2S,4S) configuration.
Applications in Pharmaceutical Research
This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of:
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Protein Degraders: Chiral piperidines are key motifs in proteolysis-targeting chimeras (PROTACs) .
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Kinase Inhibitors: The Boc-protected amino group facilitates selective functionalization during lead optimization .
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Antiviral Agents: Piperidine derivatives are explored for their ability to modulate viral entry mechanisms.
A related derivative, tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate (CAS 1402249-04-0), highlights the scaffold’s adaptability for introducing additional functional groups .
Hazard Statement | Precautionary Measure |
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H315 (Skin irritation) | Wear protective gloves/clothing . |
H319 (Eye irritation) | Use eye protection . |
Related Compounds and Derivatives
These derivatives underscore the structural flexibility of the piperidine-Boc scaffold in drug discovery.
Recent Research and Patent Landscape
A 2015 patent by Algomedix, Inc. describes methods for synthesizing tert-butyl 4-amino-2-methylpiperidine-1-carboxylate derivatives, highlighting their utility in modulating protein-protein interactions . Recent studies focus on optimizing the stereoselective synthesis of (2S,4S) isomers to improve yields and enantiomeric excess.
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